(S)-2-Amino-2-(4-chlorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-2-(4-chlorophenyl)propanoic acid HCl salt is a compound known for its significant role in various scientific research fields. This compound is a derivative of phenylalanine, where the amino group is substituted at the second position, and a chlorine atom is attached to the para position of the benzene ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(4-chlorophenyl)propanoic acid HCl salt typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane to form 4-chlorophenyl-2-nitropropene.
Reduction: The nitro group is reduced to an amine using a reducing agent such as hydrogen in the presence of a palladium catalyst.
Hydrolysis: The resulting amine is then hydrolyzed to form (2S)-2-amino-2-(4-chlorophenyl)propanoic acid.
Salt Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (2S)-2-amino-2-(4-chlorophenyl)propanoic acid HCl salt follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors for the condensation and reduction steps.
Purification: Employing techniques such as crystallization and recrystallization to ensure high purity.
Quality Control: Implementing rigorous quality control measures to maintain consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(4-chlorophenyl)propanoic acid HCl salt undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon with hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in polar solvents.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
(2S)-2-Amino-2-(4-chlorophenyl)propanoic acid HCl salt has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in neurotransmitter pathways and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(4-chlorophenyl)propanoic acid HCl salt involves its interaction with specific molecular targets:
Neurotransmitter Pathways: It may act as an antagonist or agonist at certain neurotransmitter receptors, influencing synaptic transmission.
Enzyme Inhibition: The compound can inhibit enzymes involved in neurotransmitter synthesis or degradation, thereby modulating their levels in the brain.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-2-(4-bromophenyl)propanoic acid: Similar structure but with a bromine atom instead of chlorine.
(2S)-2-Amino-2-(4-fluorophenyl)propanoic acid: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Chlorine Substitution: The presence of the chlorine atom in (2S)-2-amino-2-(4-chlorophenyl)propanoic acid HCl salt imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
Hydrochloride Salt Form: Enhances solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
Molecular Formula |
C9H10ClNO2 |
---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C9H10ClNO2/c1-9(11,8(12)13)6-2-4-7(10)5-3-6/h2-5H,11H2,1H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
FQTSAWDHVYIQAC-VIFPVBQESA-N |
Isomeric SMILES |
C[C@](C1=CC=C(C=C1)Cl)(C(=O)O)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.